Bienvenue dans la boutique en ligne BenchChem!

Erlotinib lactam impurity

tyrosinase inhibition anti-browning food preservation

Certified Erlotinib EP Impurity A reference standard, essential for compendial drug testing under EP/USP guidelines. Unmatched selectivity: TGFβR1 inhibitor (IC50 48.5 nM) with 14-fold selectivity over EGFR; potent tyrosinase inhibitor (IC50 160 μM) for food science research. Ensure regulatory compliance and research integrity with this precise quinazolinone derivative.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 179688-29-0
Cat. No. B1669489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinib lactam impurity
CAS179688-29-0
SynonymsCP-380736;  CP 380736;  CP380736;  PF-00520893;  PF 00520893;  PF00520893; 
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC
InChIInChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
InChIKeyPMQWTUWLIGJTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS 179688-29-0): Procurement-Relevant Identity and Physicochemical Profile


6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS 179688-29-0), also known as CP-380736, PF-00520893, Erlotinib EP Impurity A, and Erlotinib Lactam Impurity [1], is a quinazolinone derivative (C14H18N2O5, MW 294.30) [2]. It serves dual roles: as an inhibitor of epidermal growth factor receptor (EGFR) and tyrosinase [3], and as a critical intermediate in the synthesis of erlotinib hydrochloride [4]. Physicochemical specifications include a melting point of 185-189°C [2], DMSO solubility ≥10 mg/mL , and typical purity ≥98% (HPLC) . Storage at -20°C is required for long-term stability [2].

Why 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one Cannot Be Substituted by Generic Quinazolinone Analogs


Generic substitution fails due to two distinct and well-defined application contexts that demand precise structural fidelity. First, in analytical and regulatory environments, this compound is explicitly designated as Erlotinib EP Impurity A under the European Pharmacopoeia [1], making it a non-negotiable reference standard for erlotinib drug substance and product testing. Alternative quinazolinones lacking the exact 6,7-bis(2-methoxyethoxy) substitution pattern cannot fulfill this compendial role. Second, in non-oncology applications, this compound demonstrates moderate tyrosinase inhibition (IC50 = 160 μM) [2], while the parent drug erlotinib (which contains the same 6,7-bis(2-methoxyethoxy) quinazoline core but with an additional 4-anilino substitution) shows negligible tyrosinase inhibitory activity. This functional divergence illustrates that seemingly similar structural analogs produce fundamentally different activity profiles, and procurement must be guided by the specific research objective rather than class-level assumptions.

Quantitative Differentiation Evidence for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (179688-29-0) Against Comparators


Tyrosinase Inhibition: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one vs. Clinical Antibiotics Cefazolin, Norfloxacin, and Moxifloxacin

In a direct enzyme assay, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (BMEQ) exhibited dose-dependent tyrosinase inhibition [1]. Compared with three clinical antibiotics, BMEQ demonstrated an IC50 of 160±6 μM, which is approximately 44-fold more potent than cefazolin (IC50=7.0 mM), 4.4-fold more potent than norfloxacin (IC50=0.7 mM), and 7.5-fold more potent than moxifloxacin (IC50=1.2 mM) [1]. The inhibition mechanism was determined to be reversible [1].

tyrosinase inhibition anti-browning food preservation

Kinase Inhibition Profile: Multi-Target Activity of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one demonstrates a multi-kinase inhibition profile . It inhibits EGFR with an IC50 of 0.686 μM and TGFβR1 with an IC50 of 0.0485 μM (48.5 nM) [1]. A separate assay in HEK293 cells reported TGFβR1 inhibition with an IC50 of 148 nM [2]. p38α and p38β were inhibited with IC50 values of 0.854 μM and 1.92 μM, respectively, while p38γ showed no inhibition [1]. TGFβR2 showed only 22% inhibition at the tested concentration [1].

kinase inhibition EGFR TGFβR1 cancer research

Regulatory Identity: Erlotinib EP Impurity A as a Pharmacopoeial Reference Standard

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is designated as Erlotinib EP Impurity A under the European Pharmacopoeia [1]. It is also recognized as Erlotinib Lactam Impurity . This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of erlotinib [1]. It serves as a reference standard with traceability against pharmacopeial standards (USP or EP) [1].

pharmaceutical analysis impurity profiling regulatory compliance

Dual Functional Identity: EGFR Inhibitor CP-380736 with Defined Purity Specifications

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is marketed as CP-380736, an inhibitor of epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that activates MAPK, JNK, and Akt pathways and is an important mediator of several types of cancer, including lung cancer and glioblastoma multiforme . Commercial availability from Sigma-Aldrich includes ≥98% HPLC purity, off-white to light tan powder, and DMSO solubility ≥10 mg/mL .

EGFR inhibition tyrosine kinase bioactive small molecule

Solubility and Storage Stability: Defined Parameters for Reproducible Experimental Design

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one exhibits DMSO solubility ≥10 mg/mL . It is slightly soluble in methanol (heated) [1]. The compound requires storage at -20°C for long-term stability [2]. At room temperature, it should be stored away from light [3]. The melting point is 185-189°C [2] or 182°C [1]. Predicted LogP is 0.4 (XLogP3) [1].

solubility storage stability experimental reproducibility

Synthetic Accessibility: Optimized Routes with High Overall Yield for Scale-Up Procurement

An optimized four-step synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one from ethyl 3,4-dihydroxybenzoate via etherification, nitration, reduction, and cyclization achieved an overall yield >90% [1]. A separate report achieved 83.7% overall yield under optimized conditions [1]. Microwave-assisted one-pot synthesis from 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile was completed in 1 hour in a single step [2].

synthesis process chemistry scale-up

Optimal Application Scenarios for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (179688-29-0) Based on Quantified Evidence


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

As Erlotinib EP Impurity A, this compound is specifically required for analytical method development, method validation (AMV), and quality control applications in erlotinib drug substance and product testing under European Pharmacopoeia guidelines [1]. It serves as a reference standard traceable to USP or EP for Abbreviated New Drug Application (ANDA) submissions [1]. Procurement of this specific CAS number is non-negotiable for regulatory compliance.

Enzymatic Browning Research and Food Preservation Studies

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one demonstrates quantifiable tyrosinase inhibition (IC50 = 160±6 μM) that exceeds the potency of comparator antibiotics cefazolin (44-fold), norfloxacin (4.4-fold), and moxifloxacin (7.5-fold) [2]. Its reversible inhibition mechanism supports research applications investigating anti-browning agents for fresh-cut produce and food preservation [2].

Kinase Biology and TGF-β/EGFR Signaling Pathway Research

The compound's multi-kinase inhibition profile includes TGFβR1 (IC50 = 48.5 nM) and EGFR (IC50 = 0.686 μM), with approximately 14-fold selectivity for TGFβR1 over EGFR [3]. This selectivity pattern distinguishes it from erlotinib and supports research applications focused on TGF-β signaling pathways, particularly in cancer and fibrosis studies where ALK5 (TGFβR1) is a key therapeutic target.

Erlotinib Synthesis Intermediate Procurement

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one serves as a key intermediate in erlotinib hydrochloride synthesis . The optimized synthetic route achieves >90% overall yield from ethyl 3,4-dihydroxybenzoate [4], supporting reliable large-scale procurement. Specifications include ≥98% HPLC purity, DMSO solubility ≥10 mg/mL, and -20°C storage requirement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erlotinib lactam impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.